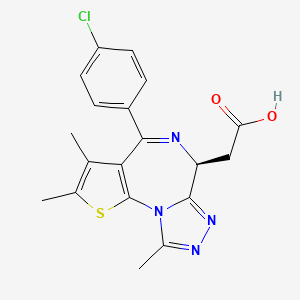
Ácido JQ-1 carboxílico
Descripción general
Descripción
JQ-1 carboxylic acid is a derivative of (+)-JQ-1, a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins. These proteins include BRD2, BRD3, BRD4, and the testis-specific protein BRDT. JQ-1 carboxylic acid is primarily used in scientific research for its ability to inhibit BET bromodomains, making it a valuable tool in the study of gene regulation and epigenetics .
Aplicaciones Científicas De Investigación
JQ-1 carboxylic acid is widely used in scientific research due to its ability to inhibit BET bromodomains. Some of its applications include:
Chemistry: Used as a precursor for the synthesis of PROTACs (proteolysis-targeting chimeras) that target BET bromodomains for degradation
Biology: Studied for its role in gene regulation and epigenetic modifications.
Industry: Utilized in the development of new therapeutic agents and as a tool for drug discovery.
Mecanismo De Acción
Target of Action
JQ-1 carboxylic acid is a derivative of (+)-JQ-1 and is known to be a potent inhibitor of the BET bromodomain . The primary target of JQ-1 carboxylic acid is the bromodomain-containing protein 4 (BRD4) . BRD4 is a histone modification reader and transcriptional regulator that interacts with acetylated lysine histone motifs, transcription factors (TFs), transcription co-activators, and RNA polymerase II .
Mode of Action
JQ-1 carboxylic acid acts by binding competitively to the bromodomains of BRD4 . This competitive inhibition disrupts the interaction between BRD4 and acetylated lysine histone motifs, thereby affecting the transcriptional regulation mediated by BRD4 .
Biochemical Pathways
The inhibition of BRD4 by JQ-1 carboxylic acid affects various biochemical pathways. BRD4 binds to enhancers with histone H3 acetylated at lysine 27 (H3K27Ac) and mediator complex subunit 1 in a cell type-specific manner. It also binds to promoter regions with the oncogenic TFs MYC and E2F1 in a cell type-common manner . The inhibition of these interactions by JQ-1 carboxylic acid can affect the transcriptional regulation of various genes involved in these pathways .
Pharmacokinetics
It is known that jq-1 carboxylic acid is soluble in dmso , which suggests that it could be administered in a suitable vehicle for in vivo studies.
Result of Action
The result of JQ-1 carboxylic acid’s action is the inhibition of BRD4-mediated transcriptional regulation. This leads to anti-proliferative effects in various types of cancer . Additionally, JQ-1 carboxylic acid has been reported to downregulate PD-L1 expression on the surface of tumor cells .
Action Environment
The effectiveness of jq-1 carboxylic acid may depend on the specific cellular context, including the presence of specific transcription factors and co-activators, the state of histone acetylation, and the specific type of cancer cells being targeted .
Análisis Bioquímico
Biochemical Properties
JQ-1 carboxylic acid interacts with the BET family of bromodomain proteins, inhibiting their function . It has been shown to downregulate PD-L1 expression on the surface of B16F10 cells . The compound’s interaction with these proteins disrupts their ability to recognize acetylated lysine residues, such as those on histone 4 . This disruption can affect the transcription process and the association of proteins with active genes .
Cellular Effects
JQ-1 carboxylic acid has been shown to have various effects on cells. For instance, it can inhibit cell growth and induce apoptosis . It has also been found to downregulate c-MYC and HKII expression levels and induce p21 expression . Furthermore, it can decrease the expression of the immune suppressive molecule PD-L1 on antigen-presenting cells (APCs), thereby restoring the reactivity of anergic CD4+ T cells .
Molecular Mechanism
The molecular mechanism of JQ-1 carboxylic acid involves its interaction with the BET family of bromodomain proteins . By inhibiting these proteins, JQ-1 carboxylic acid disrupts their ability to recognize acetylated lysine residues, which can affect the transcription process . Additionally, it can be used to synthesize PROTACs, which can target the degradation of BRD4 .
Temporal Effects in Laboratory Settings
The effects of JQ-1 carboxylic acid can change over time in laboratory settings. For example, it has been shown to induce a dose- and time-dependent cell death in cell lines
Metabolic Pathways
JQ-1 carboxylic acid is involved in the metabolic pathways related to the BET family of bromodomain proteins
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of JQ-1 carboxylic acid involves several steps, starting from the precursor (+)-JQ-1. One common method includes the stereoselective alkylation of an N-protected aspartic acid derivative, followed by a series of reactions to introduce the carboxylic acid functional group. This method ensures high enantiomeric purity and avoids the need for chiral chromatography .
Industrial Production Methods
Industrial production of JQ-1 carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes the use of automated reactors and purification systems to ensure consistency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
JQ-1 carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of alcohols to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction of carboxylic acids to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic, alkaline, or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting carboxylic acids to acyl chlorides.
Major Products
Oxidation: Formation of carboxylic acids from primary alcohols.
Reduction: Formation of primary alcohols from carboxylic acids.
Substitution: Formation of acyl chlorides from carboxylic acids.
Comparación Con Compuestos Similares
Similar Compounds
(+)-JQ-1: The parent compound of JQ-1 carboxylic acid, also a potent BET bromodomain inhibitor.
®-(-)-JQ1: An enantiomer of (+)-JQ-1 with similar inhibitory properties.
ET-JQ1-OMe: A bumped thienodiazepine-based BET inhibitor with high selectivity for certain bromodomain mutants.
Uniqueness
JQ-1 carboxylic acid is unique due to its carboxylic acid functional group, which allows for conjugation reactions and the synthesis of PROTACs. This makes it a versatile tool in both basic research and therapeutic development .
Propiedades
IUPAC Name |
2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2S/c1-9-10(2)27-19-16(9)17(12-4-6-13(20)7-5-12)21-14(8-15(25)26)18-23-22-11(3)24(18)19/h4-7,14H,8H2,1-3H3,(H,25,26)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOSBOOJFIRCSO-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)O)C4=CC=C(C=C4)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)O)C4=CC=C(C=C4)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202592-23-2 | |
| Record name | 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetraazatricyclo[8.3.0.0,2,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

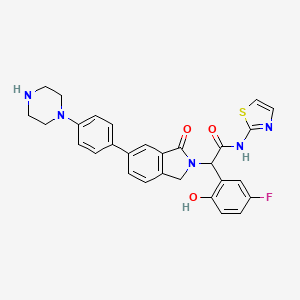

![N-(2-aminoethyl)-6-[5,6-dichloro-3-methyl-2-[(E)-2-naphthalen-1-ylethenyl]benzimidazol-3-ium-1-yl]hexanamide;bromide](/img/structure/B608176.png)
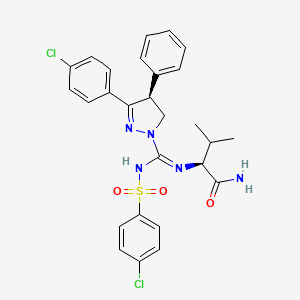
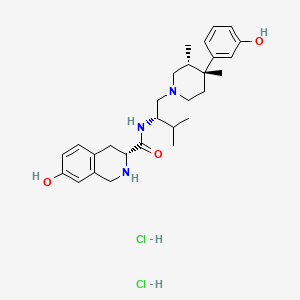
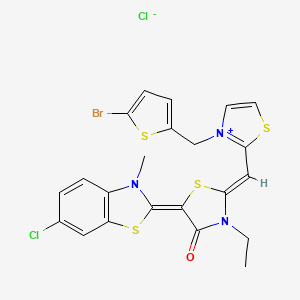

![8-chloro-2-[(2,4-dichlorophenyl)amino]-3-(3-methylbutanoyl)-5-nitroquinolin-4(1H)-one](/img/structure/B608188.png)
![ethyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate](/img/structure/B608189.png)
